4-(2-Methoxyphenyl)-1,3-thiazole chemical structure and properties
4-(2-Methoxyphenyl)-1,3-thiazole chemical structure and properties
An In-Depth Technical Guide to 4-(2-Methoxyphenyl)-1,3-thiazole: Structure, Properties, and Applications
Introduction
The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold in drug discovery due to its unique electronic characteristics and its capacity to engage in various interactions with biological targets.[3] The introduction of substituted aryl groups onto the thiazole core allows for the fine-tuning of a molecule's physicochemical properties and the exploration of structure-activity relationships (SAR). This guide focuses on a specific derivative, 4-(2-Methoxyphenyl)-1,3-thiazole, providing a comprehensive overview of its chemical structure, properties, synthesis, and potential therapeutic applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The molecular structure of 4-(2-Methoxyphenyl)-1,3-thiazole consists of a 1,3-thiazole ring substituted at the 4-position with a 2-methoxyphenyl group. The methoxy group's position on the phenyl ring is critical, as it influences the molecule's conformation and electronic properties, which in turn affect its biological activity.
Caption: Chemical structure of 4-(2-Methoxyphenyl)-1,3-thiazole.
Table 1: Physicochemical Properties of 4-Aryl-1,3-thiazole Derivatives
| Property | Value (for related compounds) | Reference |
| Molecular Formula | C10H9NOS | |
| Molecular Weight | 191.25 g/mol | |
| IUPAC Name | 4-(2-methoxyphenyl)-1,3-thiazole | |
| Appearance | Solid (typical for this class) | [4] |
| Melting Point | 204-207 °C (for 2-amino-4-(p-methoxyphenyl)-thiazole) | [5] |
Note: Experimental data for 4-(2-Methoxyphenyl)-1,3-thiazole is not widely available. Data for closely related isomers and derivatives are provided for reference.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl ring, typically in the range of δ 6.8-7.8 ppm.[6][7] A singlet for the methoxy group (OCH₃) would appear around δ 3.8-4.0 ppm.[6] The proton on the thiazole ring (at position 5) would likely appear as a singlet in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the nine distinct carbon atoms. The carbon of the methoxy group is expected around δ 55-56 ppm.[7] Aromatic carbons would resonate in the δ 110-160 ppm region, and the carbons of the thiazole ring would also be found in this range.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹.[8] The C=N and C=C stretching vibrations of the thiazole and phenyl rings would appear in the 1600-1450 cm⁻¹ region.[9] A strong C-O stretching band for the methoxy group would be observed around 1250 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the methoxy group and the fragmentation of the thiazole and phenyl rings.[10][11]
Synthesis and Mechanistic Insights
The synthesis of 4-aryl-1,3-thiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[3] This versatile method involves the condensation reaction between an α-haloketone and a thioamide.
Caption: General workflow for the Hantzsch synthesis of 4-(2-Methoxyphenyl)-1,3-thiazole.
Detailed Experimental Protocol: Hantzsch Synthesis
This protocol describes a representative procedure for the synthesis of 4-phenyl-1,3-thiazole derivatives, which can be adapted for 4-(2-Methoxyphenyl)-1,3-thiazole.[12][13]
-
Reaction Setup: To a solution of 2-bromo-1-(2-methoxyphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as ethanol, add thioformamide (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is often removed under reduced pressure.
-
Isolation: The crude product can be isolated by pouring the reaction mixture into cold water, which may cause the product to precipitate. The solid is then collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-(2-Methoxyphenyl)-1,3-thiazole.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and is relatively inert under the reaction conditions.
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.
-
Purification: Recrystallization or chromatography is essential to remove unreacted starting materials and any side products, ensuring the purity of the final compound for subsequent biological testing.
Potential Applications and Biological Activities
The thiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities.[14][15][16] While specific biological data for 4-(2-Methoxyphenyl)-1,3-thiazole is limited, the activities of structurally similar compounds provide a strong rationale for its investigation in several therapeutic areas.
-
Anticancer Activity: Many thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, liver, and lung cancer.[15][17] Some of these compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[18]
-
Antimicrobial and Antifungal Activity: The thiazole ring is a key component of some antimicrobial and antifungal agents.[19][20] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[20]
-
Enzyme Inhibition: Thiazole-containing compounds have been investigated as inhibitors of various enzymes, including carbonic anhydrase and α-glucosidase.[21][22] This suggests potential applications in treating conditions like glaucoma and diabetes.
-
Anti-inflammatory Activity: Several thiazole derivatives have exhibited significant anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[14][23]
Caption: Proposed mechanism of action for some anticancer thiazole derivatives.[18]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2][17]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2][17]
-
Compound Treatment: Prepare serial dilutions of 4-(2-Methoxyphenyl)-1,3-thiazole in the cell culture medium. The existing medium is removed from the wells and replaced with medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Self-Validation and Trustworthiness: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay results. The positive control ensures that the assay system is responsive to a known cytotoxic agent, while the vehicle control accounts for any effects of the solvent used to dissolve the test compound.
Conclusion
4-(2-Methoxyphenyl)-1,3-thiazole is a molecule of significant interest within the broader class of biologically active thiazole derivatives. Its synthesis via established methods like the Hantzsch reaction is straightforward, and the extensive research on related compounds suggests a high potential for applications in anticancer, antimicrobial, and anti-inflammatory drug discovery. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of this promising compound, paving the way for future investigations and the development of novel therapeutic agents.
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